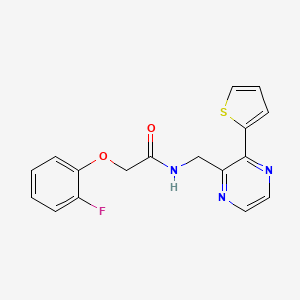

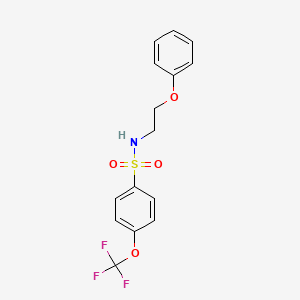

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

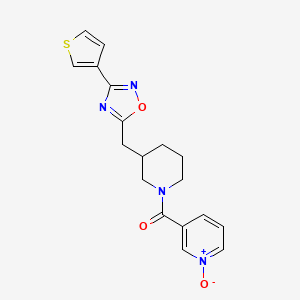

The compound "N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide" is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl amide functional group. Sulfonamides are known for their diverse biological activities and applications in medicinal chemistry. The compound appears to be a complex molecule with potential for interesting chemical properties and reactivity due to the presence of a cyclopropane ring and a sulfonamide group.

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. For example, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . Similarly, the synthesis of indane derivatives was accomplished through an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be elucidated using techniques such as X-ray diffraction (XRD), as demonstrated in the characterization of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide . Density Functional Theory (DFT) studies, including Natural Bond Orbital (NBO) and HOMO-LUMO analysis, are also valuable tools for understanding the electronic structure and stability of these molecules .

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions. The formal [2 + 3]-cycloaddition reaction used to synthesize indane derivatives from N-benzylic sulfonamides is an example of the reactivity of these compounds under acidic catalysis . Additionally, the cyclization of N-(2-methoxycarbonylphenyl)-N-methylsulfonamide into a benzothiadiazine derivative highlights the potential for intramolecular reactions leading to heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the presence of an ionizable amino function in the acyl moiety of N-methylsulfonamides can confer high water solubility while maintaining adequate lipophilicity at physiological pH, which is beneficial for potential prodrug applications . The stability of these compounds can vary with pH, and they may undergo enzymatic hydrolysis to yield the parent sulfonamide .

Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanesulfonamide and related compounds have applications in biocatalysis for drug metabolism. One study focused on the biaryl-bis-sulfonamide AMPA receptor potentiator LY451395. This compound, similar in structure, was metabolized in preclinical species, and its metabolites were analyzed using mass spectrometry and nuclear magnetic resonance spectroscopy. A microbial-based biocatalytic system was employed to produce mammalian metabolites of LY451395 in sufficient quantities for structural characterization (Zmijewski et al., 2006).

Membrane Technology

In membrane technology, derivatives of this compound are used in the synthesis of novel polymers for desalination. A study detailed the creation of polysulfone composite membranes by blending novel polymers derived from this compound, showing potential in salt rejection and water filtration applications (Padaki et al., 2013).

Molecular Structure Analysis

Research into the molecular structure of compounds related to this compound is also significant. A study on a Schiff base compound derived from a similar sulfonamide structure provided insights into its molecular conformation, elucidated by techniques like NMR, UV–VIS, and IR spectroscopy, as well as X-ray crystallography (Subashini et al., 2009).

Photodynamic Therapy

Some derivatives of this compound find application in photodynamic therapy. In one study, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene were synthesized. These materials exhibited photochromic properties important for photodynamic applications (Ortyl et al., 2002).

Pharmaceutical Research

These compounds are also significant in pharmaceutical research. One study reported on the synthesis of hydroxyethylsulfonamides and related derivatives, which were evaluated for their antimycobacterial activities. This highlights their potential as active pharmaceutical ingredients (Moreth et al., 2014).

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-17(13-14-7-3-2-4-8-14)12-6-5-11-16-20(18,19)15-9-10-15/h2-4,7-8,15-16H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZPVMCGSURNCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#CCNS(=O)(=O)C1CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([1,1'-biphenyl]-2-yl)-3-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B3009846.png)

![(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3009848.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(4-ethylphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3009849.png)

![Ethyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B3009855.png)

![1-[6-(3-nitrophenyl)-3-phenyl-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3009859.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B3009860.png)